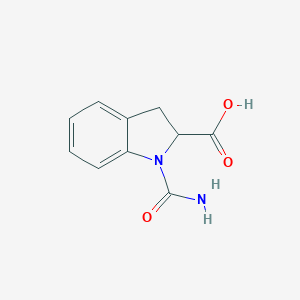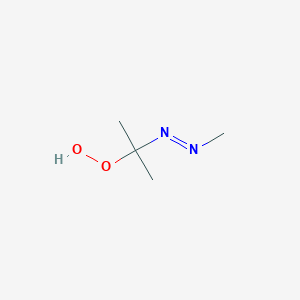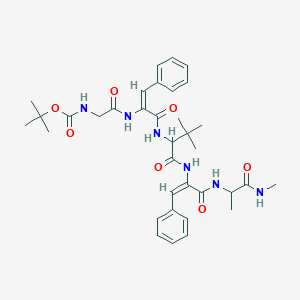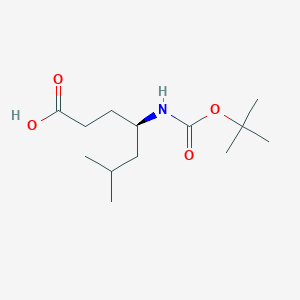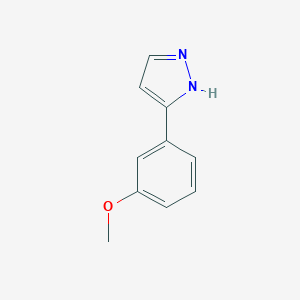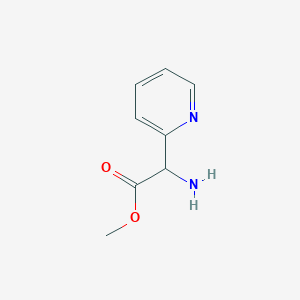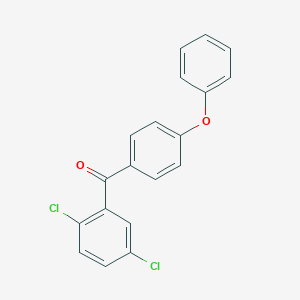
2,5-二氯-4'-苯氧基联苯酮
描述
2,5-Dichloro-4’-phenoxybenzophenone, also known as (2,5-dichlorophenyl)- (4-phenoxyphenyl)methanone, is a chemical compound with the molecular formula C19H12Cl2O2 . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-4’-phenoxybenzophenone consists of 19 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The exact mass is 342.02100 and the molecular weight is 343.2 g/mol .科学研究应用
聚合和分子量控制
Tonozuka等人(2011年)探索了Ni(0)催化的2,5-二氯-4'-苯氧基联苯酮的偶联聚合过程。该过程通过变化配体、共配体、温度、反应时间和溶剂来控制聚合物聚(4-苯氧基苯甲酰-1,4-苯撑)(PPBPs)的分子量。高分子量磺化PPBPs表现出改善的燃料电池应用性能,如增加的机械强度和质子导电性(Tonozuka et al., 2011)。
酞菁的合成
Wöhrle等人(1993年)对使用2,5-二氯-4'-苯氧基联苯酮合成酞菁进行了研究。该过程涉及与酚的反应,导致形成各种取代的二氰基苯,进一步转化为八取代的酞菁(Wöhrle等人,1993年)。
多嵌段共聚物的开发
Ghassemi等人(2004年)使用2,5-二氯-4'-苯氧基联苯酮合成了刚性棒状聚(4'-苯基-2,5-联苯酮)末端羟基。最终产物是交替多嵌段磺化共聚物,形成柔韧透明薄膜,显示出在吸水和质子导电应用中的潜力(Ghassemi et al., 2004)。
环境分析与监测
Ye等人(2008年)开发了一种方法来测量人类乳汁中的环境酚类物质,包括2,5-二氯-4'-苯氧基联苯酮的衍生物。这种敏感的方法可以检测到这些化合物的微量浓度,对评估人类暴露和潜在健康风险至关重要(Ye et al., 2008)。
光化学研究
Choudhry和Hutzinger(1982年)研究了多氯二苯并呋喃和二苯并二噁英的光化学生成和降解,这些是在制造类似2,5-二氯-4'-苯氧基联苯酮的氯苯酚时的副产品。了解这些过程对环境保护和污染控制至关重要(Choudhry & Hutzinger, 1982)。
安全和危害
属性
IUPAC Name |
(2,5-dichlorophenyl)-(4-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O2/c20-14-8-11-18(21)17(12-14)19(22)13-6-9-16(10-7-13)23-15-4-2-1-3-5-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXNNVZZGMWSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477222 | |
| Record name | 2,5-Dichloro-4'-phenoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151173-25-0 | |
| Record name | 2,5-Dichloro-4'-phenoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


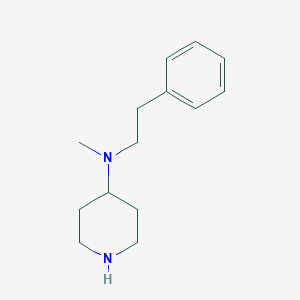

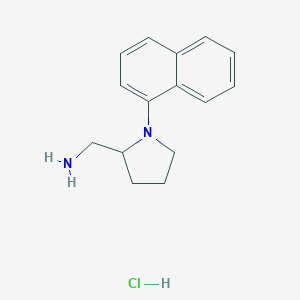


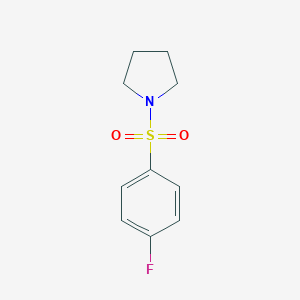

![Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate](/img/structure/B115293.png)
